molecular formula C7H3Br3O B12330826 2,3,6-Tribromobenzaldehyde CAS No. 477534-87-5

2,3,6-Tribromobenzaldehyde

Cat. No.: B12330826
CAS No.: 477534-87-5
M. Wt: 342.81 g/mol
InChI Key: HOAQTUNKNNDBPJ-UHFFFAOYSA-N
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Description

2,3,6-Tribromobenzaldehyde is an organic compound with the molecular formula C7H3Br3O. It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 3, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Tribromobenzaldehyde can be synthesized through the bromination of benzaldehyde. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where benzaldehyde is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Tribromobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 2,3,6-Tribromobenzoic acid.

    Reduction: 2,3,6-Tribromobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,3,6-Tribromobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,6-tribromobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atoms can also participate in halogen bonding interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    2,4,6-Tribromobenzaldehyde: Another tribrominated benzaldehyde with bromine atoms at the 2, 4, and 6 positions.

    2,3,5-Tribromobenzaldehyde: A tribrominated benzaldehyde with bromine atoms at the 2, 3, and 5 positions.

    2,3,4-Tribromobenzaldehyde: A tribrominated benzaldehyde with bromine atoms at the 2, 3, and 4 positions.

Comparison: 2,3,6-Tribromobenzaldehyde is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interactions with other molecules. Compared to other tribrominated benzaldehydes, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

477534-87-5

Molecular Formula

C7H3Br3O

Molecular Weight

342.81 g/mol

IUPAC Name

2,3,6-tribromobenzaldehyde

InChI

InChI=1S/C7H3Br3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H

InChI Key

HOAQTUNKNNDBPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)Br)Br

Origin of Product

United States

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